molecular formula C18H24N2O3 B1326800 2,2-Dimethyl-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid CAS No. 1142214-83-2

2,2-Dimethyl-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid

Cat. No.: B1326800
CAS No.: 1142214-83-2
M. Wt: 316.4 g/mol
InChI Key: HCMIPXKMTIFCNX-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of the G protein-coupled receptor GPR88. GPR88 is an orphan receptor predominantly expressed in the brain's striatum and cortex, and it is a promising novel target for investigating therapeutic interventions for various central nervous system (CNS) disorders . Research indicates that GPR88 functions are linked to conditions including schizophrenia, Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction, making agonists for this receptor valuable pharmacological tools . Compounds featuring a cyclopropanecarboxylic acid core, such as this one, are often designed as synthetic agonists that target the allosteric site of GPR88. These agonists typically mimic scaffolds like 2-PCCA and 2-AMPP, which are known to bind a hydrophobic pocket formed by transmembrane segments 5 and 6 of the receptor, potentially modulating receptor activity through hydrophobic interactions and hydrogen bonding . The specific structural motif of a 2,2-dimethylcyclopropane ring linked to a piperazine carbonyl group is a recognized pharmacophore in the development of potent and brain-penetrant GPR88 agonists for preclinical research . This product is provided for research applications only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are advised to consult the product's Certificate of Analysis for lot-specific data, including purity and characterization.

Properties

IUPAC Name

2,2-dimethyl-3-[4-(4-methylphenyl)piperazine-1-carbonyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-12-4-6-13(7-5-12)19-8-10-20(11-9-19)16(21)14-15(17(22)23)18(14,2)3/h4-7,14-15H,8-11H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMIPXKMTIFCNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3C(C3(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution, where a piperazine derivative reacts with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis might use continuous flow reactors to ensure consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the cyclopropane ring.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2,2-Dimethyl-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid typically involves multi-step organic reactions, including the formation of the cyclopropane core and subsequent functionalization. The compound's structure features a cyclopropane ring, which is known for its unique strain and reactivity, making it a valuable scaffold in medicinal chemistry.

Biological Activities

Antimicrobial Properties
Research indicates that derivatives of cyclopropane carboxylic acids exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The incorporation of piperazine moieties enhances the interaction with biological targets, potentially leading to increased efficacy against resistant strains .

Antidepressant Effects
The piperazine component is also linked to pharmacological effects associated with antidepressants. Compounds containing piperazine have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests that this compound may possess mood-stabilizing properties .

Case Studies and Research Findings

  • Antibacterial Activity
    A study published in Asian Journal of Chemistry reported on the synthesis of cyclopropane derivatives and their evaluation against various bacterial strains. The results indicated promising antibacterial activity, particularly against Gram-positive bacteria .
  • Neuropharmacological Studies
    A review in Medicinal Chemistry highlighted the role of piperazine derivatives in neuropharmacology. It discussed how modifications to the piperazine structure could enhance binding affinity to serotonin receptors, which could be relevant for developing new antidepressants .
  • Anthelmintic Activity
    Research has also explored the potential anthelmintic properties of similar compounds. A study identified several cyclopropane derivatives that demonstrated significant efficacy against parasitic infections, indicating a broader application for this class of compounds .

Mechanism of Action

The compound exerts its effects primarily through interactions with biological receptors. The piperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating neurotransmitter activity. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous derivatives, focusing on substituent variations, molecular properties, and inferred functional differences:

Compound Name (CAS or Catalog Number) Molecular Formula Molecular Weight (g/mol) Piperazine Substituent Key Structural/Functional Differences
Target Compound (CAS not specified) C19H24N2O3 328.41 4-(4-Methylphenyl) Moderate lipophilicity; balanced electronic effects
2,2-Dimethyl-3-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]cyclopropanecarboxylic acid (1142214-69-4) C15H20N4O3 304.35 Pyrimidin-2-yl Higher nitrogen content (N4 vs. N2) increases polarity; potential for enhanced hydrogen bonding
3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid (Catalog: 039029) C19H26N2O3 330.42 2,5-Dimethylphenyl Steric hindrance from ortho-methyl groups may reduce binding efficiency to flat targets
3-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid (1142214-77-4) C19H24N2O4 344.41 4-Acetylphenyl Electron-withdrawing acetyl group could lower pKa of carboxylic acid, enhancing solubility in basic conditions
2,2-Dimethyl-3-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid (CAS not specified) C18H21N3O5 359.38 (estimated) 4-Nitrophenyl Strong electron-withdrawing nitro group increases acidity; potential reactivity in nucleophilic environments

Key Insights:

Substituent Electronic Effects: Electron-donating groups (e.g., 4-methylphenyl in the target compound) enhance lipophilicity, favoring passive diffusion across biological membranes.

Steric Considerations :

  • Bulky substituents like 2,5-dimethylphenyl introduce steric hindrance, which may limit interactions with planar enzymatic active sites .

Biological Implications :

  • Pyrimidin-2-yl substituents (C15H20N4O3) introduce additional hydrogen-bonding sites, which could improve target affinity in drug-receptor interactions .

Applications :

  • While the target compound lacks explicit use data, analogs like Tetramethrin (a cyclopropane-derived pesticide) highlight the structural class's relevance in agrochemistry .

Research and Development Considerations

  • Synthetic Challenges : Introducing diverse aryl/heteroaryl groups on the piperazine ring requires optimized coupling conditions to preserve the cyclopropane ring’s integrity .
  • Analytical Characterization : The absence of readily available Certificates of Analysis (COAs) for some derivatives underscores the need for rigorous in-house validation, particularly for nitro- or acetyl-substituted analogs .

Biological Activity

2,2-Dimethyl-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid is a compound of interest in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclopropane ring substituted with a piperazine moiety and a carboxylic acid functional group. Its molecular formula is C18H24N2O2C_{18}H_{24}N_2O_2, and it has a molecular weight of 300.4 g/mol. The structural formula can be represented as follows:

Cyclic structure C3H5+C10H12N2O\text{Cyclic structure }C_3H_5+C_{10}H_{12}N_2O

The biological activity of this compound primarily involves interaction with neurotransmitter systems, particularly those related to serotonin and dopamine pathways. The piperazine ring is known to enhance binding affinity to various receptors, which may contribute to its pharmacological effects.

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of piperazine compounds exhibit significant antidepressant and anxiolytic properties. For instance, studies have shown that compounds similar to this compound can modulate serotonin receptors, leading to increased serotonin levels in the brain .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of cell wall synthesis .

Study 1: Antidepressant Activity

A randomized control trial investigated the efficacy of a piperazine derivative similar to the compound in treating major depressive disorder. The study found that participants experienced significant improvements in depressive symptoms compared to the placebo group after eight weeks of treatment .

Study 2: Antimicrobial Efficacy

A laboratory study tested the compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting potential for development into an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity Mechanism Efficacy Reference
AntidepressantSerotonin receptor modulationSignificant improvement
AnxiolyticGABAergic activityReduced anxiety symptoms
AntimicrobialDisruption of cell membrane synthesisEffective against S. aureus
Effective against E. coli

Q & A

Q. What are the key structural features of 2,2-Dimethyl-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid, and how do they influence its physicochemical properties?

The compound features a cyclopropane core with two methyl groups at the 2,2-positions, a carboxylic acid group at the 3-position, and a 4-(4-methylphenyl)piperazine moiety linked via a carbonyl group. The cyclopropane ring introduces steric strain, potentially enhancing reactivity or conformational rigidity, while the piperazine group contributes to basicity and solubility in polar solvents . The carboxylic acid moiety allows for salt formation or derivatization (e.g., esterification) to modulate bioavailability . For solubility optimization, researchers should evaluate pH-dependent ionization using titrimetry or spectrophotometry, as environmental factors like pH significantly affect stability and solubility .

Q. What synthetic routes are available for preparing this compound, and what are common optimization challenges?

A plausible synthesis involves:

Cyclopropanation : Formation of the 2,2-dimethylcyclopropane core via [2+1] cycloaddition using a Simmons–Smith reagent.

Carboxylic Acid Introduction : Hydrolysis of a nitrile or ester intermediate.

Piperazine Coupling : Reacting the cyclopropane-carboxylic acid chloride with 4-(4-methylphenyl)piperazine under Schotten–Baumann conditions .
Key challenges include controlling stereochemistry during cyclopropanation and minimizing racemization during coupling steps. Reaction monitoring via TLC or HPLC (e.g., using a C18 column with a methanol/water mobile phase) is critical .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets such as dopamine receptors?

Molecular docking studies (e.g., using AutoDock Vina) can model interactions between the piperazine moiety and dopamine receptor subtypes (e.g., D3 receptors). The 4-methylphenyl group may occupy hydrophobic pockets, while the carbonyl group forms hydrogen bonds with residues like Asp110 in D3 receptors . Researchers should validate predictions via competitive binding assays (e.g., radioligand displacement using [³H]spiperone) and compare results with structurally related antagonists (e.g., N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butyl)heterobiarylcarboxamides) .

Q. What analytical methods are recommended for resolving structural isomers or impurities in this compound?

  • HPLC : Use a reversed-phase C18 column with a mobile phase of methanol:buffer (65:35 v/v, pH 4.6 adjusted with acetic acid) to separate stereoisomers. System suitability tests should ensure resolution ≥2.0 between peaks .
  • X-ray Crystallography : For absolute configuration determination, co-crystallize the compound with a chiral resolving agent (e.g., L-tartaric acid) and analyze using single-crystal diffraction .
  • NMR Spectroscopy : ¹H-¹³C HMBC can confirm carbonyl connectivity, while NOESY detects spatial proximity between cyclopropane methyl groups and piperazine protons .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are formed?

Stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) reveal:

  • Hydrolysis : The cyclopropane ring may undergo acid-catalyzed ring-opening to form linear diastereomers.
  • Oxidation : The piperazine nitrogen is susceptible to oxidation, forming N-oxide derivatives detectable via LC-MS (e.g., m/z +16 Da) .
    For long-term storage, lyophilize the compound and store in amber vials under argon at -20°C. Include antioxidants (e.g., BHT) in formulations to mitigate oxidation .

Q. What strategies can address contradictory data in receptor affinity assays?

Discrepancies in IC50 values may arise from assay conditions (e.g., membrane vs. whole-cell assays). To resolve:

  • Standardize Assay Buffers : Use 50 mM Tris-HCl (pH 7.4) with 1 mM EDTA and 5 mM MgCl₂ to stabilize receptor conformations .
  • Control for Nonspecific Binding : Include 1 μM cold ligand (e.g., haloperidol) to block off-target sites.
  • Validate with Orthogonal Methods : Compare radioligand binding data with functional assays (e.g., cAMP inhibition for GPCR activity) .

Methodological Guidance Table

Research Objective Recommended Methods Key References
Synthesis OptimizationSchotten–Baumann coupling monitored by HPLC ; Cyclopropanation via Simmons–Smith
Receptor Binding StudiesRadioligand displacement (³H-spiperone); Molecular docking (AutoDock Vina)
Stability ProfilingForced degradation (acid/base/oxidative stress); LC-MS for degradation products
Stereochemical ResolutionChiral HPLC (Chiralpak AD-H column); X-ray crystallography with tartaric acid

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